![molecular formula C13H18O2 B1310251 3-[4-(Propan-2-yl)phenyl]butanoic acid CAS No. 53086-50-3](/img/structure/B1310251.png)

3-[4-(Propan-2-yl)phenyl]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

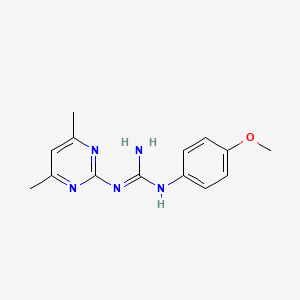

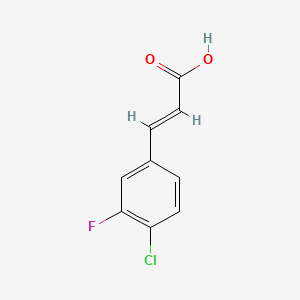

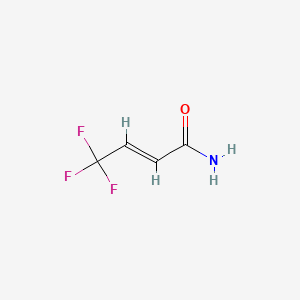

“3-[4-(Propan-2-yl)phenyl]butanoic acid” is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 . The compound is also known by its IUPAC name, 4-(4-isopropylphenyl)butanoic acid .

Molecular Structure Analysis

The InChI code for “3-[4-(Propan-2-yl)phenyl]butanoic acid” is 1S/C13H18O2/c1-10(2)12-8-6-11(7-9-12)4-3-5-13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15) . This indicates the presence of an isopropyl group attached to a phenyl group, which is further attached to a butanoic acid group.Physical And Chemical Properties Analysis

“3-[4-(Propan-2-yl)phenyl]butanoic acid” is a liquid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the literature I have access to.Wissenschaftliche Forschungsanwendungen

Novel Urease Inhibitors and Therapeutic Agents

The synthesis of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has demonstrated significant potential in inhibiting the urease enzyme, making them potent inhibitors. This study illustrates the use of 4-(1H-indol-3-yl)butanoic acid in the development of molecules with potential therapeutic applications, highlighting the versatility of butanoic acid derivatives in drug design programs. The hemolytic study of these compounds revealed mild cytotoxicity, indicating their safety as drug candidates (Nazir et al., 2018).

Key Intermediate for Synthesis

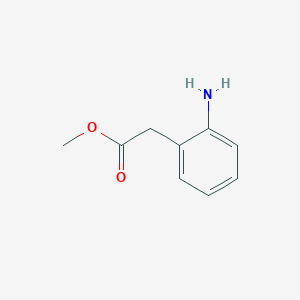

4-(3-Amino-2-carboxy phenyl) butanoic acid serves as a crucial intermediate in the synthesis of new thymidylate synthase inhibitors. This compound's synthesis from 3-(3-nitro benzoyl) propionate ether through various steps including nitro reduction and carbonyl reduction underlines its significance in producing cost-effective and industrially scalable pharmaceuticals (Yuan Guo-qing, 2013).

Inhibitor of Mycolic Acid Biosynthesis

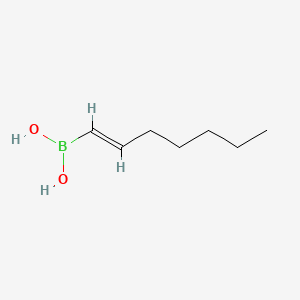

The synthesis and study of methyl esters of cyclopropene and cyclopropane analogues, including methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, have indicated their role as inhibitors of mycolic acid biosynthesis in mycobacteria. This research provides insights into developing new antibacterial agents targeting the synthesis of mycolic acids, crucial components of the mycobacterial cell wall (Hartmann et al., 1994).

Renewable Building Block for Materials Science

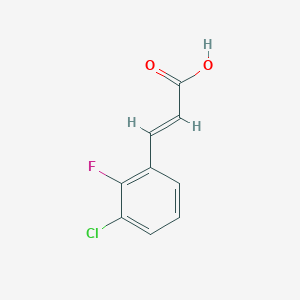

Phloretic acid, derived from 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable phenolic compound for the synthesis of benzoxazine monomers without the use of solvents. This innovative approach demonstrates the potential of renewable sources in materials science, providing a sustainable alternative to conventional phenol-based compounds for various applications (Trejo-Machin et al., 2017).

Species Differences in Biotransformation

The study of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid has revealed significant species differences in its biotransformation, with variations in oxidation and conjugation pathways across different species. This research contributes to understanding the metabolic fate of pharmaceutical compounds and the importance of considering species-specific metabolism in drug development (Pottier et al., 1978).

Eigenschaften

IUPAC Name |

3-(4-propan-2-ylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)11-4-6-12(7-5-11)10(3)8-13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRKCYCSSBZHGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967599 |

Source

|

| Record name | 3-[4-(Propan-2-yl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Propan-2-yl)phenyl]butanoic acid | |

CAS RN |

53086-50-3 |

Source

|

| Record name | Benzenepropanoic acid, beta-methyl-4-(methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(Propan-2-yl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)